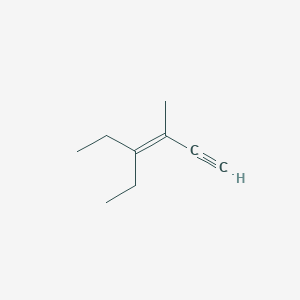
4-Ethyl-3-methylhex-3-en-1-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-3-methylhex-3-en-1-yne is an organic compound with the molecular formula C9H14. It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. This compound is notable for its unique structure, which includes both a double bond and a triple bond, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3-methylhex-3-en-1-yne can be achieved through various methods. One common approach involves the alkylation of a suitable alkyne precursor. For instance, the reaction of 3-methyl-1-butyne with ethyl bromide in the presence of a strong base like sodium amide can yield the desired product. The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic processes. Catalysts such as palladium or nickel complexes can facilitate the coupling reactions necessary to form the compound. These processes are often carried out under high pressure and temperature to ensure high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethyl-3-methylhex-3-en-1-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of carboxylic acids or ketones.
Reduction: Hydrogenation of the triple bond using catalysts like palladium on carbon can convert the alkyne to an alkene or alkane.
Substitution: Halogenation reactions, such as the addition of bromine or chlorine, can occur at the double bond, resulting in dihaloalkenes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Bromine (Br2) in a non-polar solvent like carbon tetrachloride (CCl4).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Dihaloalkenes.
Aplicaciones Científicas De Investigación
4-Ethyl-3-methylhex-3-en-1-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkynes.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Ethyl-3-methylhex-3-en-1-yne involves its interaction with various molecular targets. The triple bond in the compound can act as a reactive site for nucleophilic or electrophilic attack, leading to the formation of new chemical bonds. This reactivity is exploited in synthetic chemistry to create complex molecular structures.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methylhex-4-en-1-yne
- 4-Methylhex-2-en-4-yne
- 3-Methylhex-2-en-5-yne
Uniqueness
4-Ethyl-3-methylhex-3-en-1-yne is unique due to its specific arrangement of ethyl and methyl groups, as well as the presence of both a double and triple bond. This combination of features makes it a versatile compound in synthetic chemistry and industrial applications.
Propiedades
Número CAS |
62839-55-8 |
|---|---|
Fórmula molecular |
C9H14 |
Peso molecular |
122.21 g/mol |
Nombre IUPAC |
4-ethyl-3-methylhex-3-en-1-yne |
InChI |
InChI=1S/C9H14/c1-5-8(4)9(6-2)7-3/h1H,6-7H2,2-4H3 |
Clave InChI |
YPBIAIOPWIZCNP-UHFFFAOYSA-N |
SMILES canónico |
CCC(=C(C)C#C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-({[1-(1H-Indol-3-yl)propan-2-yl]amino}methyl)phenyl]methanol](/img/structure/B14513935.png)
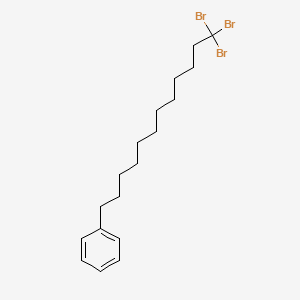
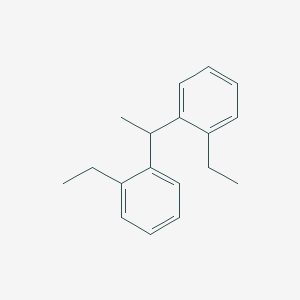

![Methyl 3-[3-(3-methoxyphenyl)diaziridin-1-yl]propanoate](/img/structure/B14513953.png)

![8-Hydroxy-2-[(2-hydroxyethyl)amino]naphthalene-1,4-dione](/img/structure/B14513970.png)
![1-[(Methylsulfanyl)methyl]-3,4-dihydro-1H-2-benzothiopyran-1-carbonitrile](/img/structure/B14513978.png)
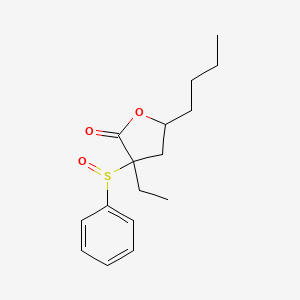
![Piperidinium, 1-methyl-1-[2-(1-oxobutoxy)ethyl]-](/img/structure/B14513985.png)
![3,5-Bis[2-(dodecylsulfanyl)ethyl]-4H-1,2,4-triazol-4-amine](/img/structure/B14513994.png)
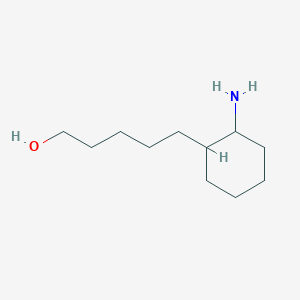
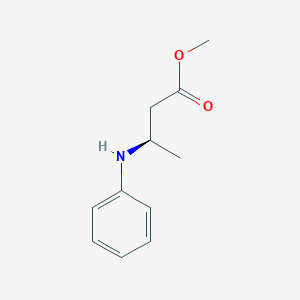
methanone](/img/structure/B14514008.png)
